6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione

Physicochemical profiling Lipophilicity Lead optimization

6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione (CAS 62484-10-0) is a disubstituted quinazoline-2,4-dione derivative with a molecular formula of C12H14N2O4 and a molecular weight of 250.25 g/mol. Its structure features a methoxy group at the 6-position and a propoxy group at the 7-position of the quinazoline-2,4(1H,3H)-dione core, with a computed LogP of 1.84 and a topological polar surface area (TPSA) of 84.7 Ų.

Molecular Formula C12H14N2O4
Molecular Weight 250.25 g/mol
CAS No. 62484-10-0
Cat. No. B11861662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione
CAS62484-10-0
Molecular FormulaC12H14N2O4
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=C2C(=C1)NC(=O)NC2=O)OC
InChIInChI=1S/C12H14N2O4/c1-3-4-18-10-6-8-7(5-9(10)17-2)11(15)14-12(16)13-8/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16)
InChIKeyYBFCRZQWPDJGHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione (CAS 62484-10-0): Core Identity and Procurement-Relevant Properties


6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione (CAS 62484-10-0) is a disubstituted quinazoline-2,4-dione derivative with a molecular formula of C12H14N2O4 and a molecular weight of 250.25 g/mol . Its structure features a methoxy group at the 6-position and a propoxy group at the 7-position of the quinazoline-2,4(1H,3H)-dione core, with a computed LogP of 1.84 and a topological polar surface area (TPSA) of 84.7 Ų . This compound belongs to a class of heterocycles widely employed as synthetic intermediates for pharmaceuticals and agrochemicals, with the quinazoline-2,4-dione scaffold serving as a key pharmacophore in PARP inhibitors, antibacterial agents, and kinase-targeted therapeutics [1].

Workflow
Medicinal chemistry synthesis of kinase inhibitor libraries
Selection
6-Methoxy-7-propoxy substitution pattern for defined physicochemical profile
Context
Scaffold for kinase inhibitor and antibacterial SAR exploration

Why Generic Quinazoline-2,4-dione Substitution Fails: The 6-Methoxy-7-propoxy Differentiation in 62484-10-0


Quinazoline-2,4-diones cannot be treated as interchangeable commodities in synthetic or biological workflows. The specific 6-methoxy-7-propoxy substitution pattern on CAS 62484-10-0 imparts distinct physicochemical properties—a LogP of ~1.84 and a TPSA of 84.7 Ų —that differ substantially from unsubstituted or mono-substituted analogs. The propoxy chain at position 7 provides increased lipophilicity relative to the 6,7-dimethoxy analog, while the 2,4-dione functionality distinguishes it from the 2,4-dichloro analog (CAS 62484-25-7) which requires further synthetic manipulation. These differences directly impact solubility, membrane permeability, and synthetic utility, meaning that substituting a different quinazoline-2,4-dione can lead to divergent reaction outcomes, altered pharmacokinetic profiles in derived compounds, or failed biological assay reproducibility [1].

6-Methoxy-7-propoxy-2,4-dione (CAS 62484-10-0)
Unsubstituted or mono-methoxy analogs
May shift lipophilicity-dependent properties; altered membrane partitioning can affect downstream candidate profiles.
2,4-Dione form (N-alkylation/carbonyl chemistry)
2,4-Dichloro analog (CAS 62484-25-7; SNAr chemistry)
Divergent synthetic entry points; the two forms lead to non-interchangeable derivatization routes and orthogonal protection strategies.

Quantitative Evidence Guide: Head-to-Head Differentiation of 6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione (62484-10-0)


Lipophilicity Differentiation: 6-Methoxy-7-propoxy vs. 6-Methoxy Analog (CAS 32618-84-1)

The 7-propoxy substituent in CAS 62484-10-0 significantly increases lipophilicity compared to the unsubstituted 6-methoxy analog (CAS 32618-84-1). The target compound has a computed LogP of 1.84 , while 6-methoxyquinazoline-2,4(1H,3H)-dione (lacking the 7-propoxy group) has a computed XLogP3 of approximately 0.48 [1]. This LogP increase of ~1.36 units translates to roughly a 23-fold increase in octanol-water partition coefficient, directly influencing membrane permeability and oral bioavailability potential in downstream drug candidates.

Lipophilicity (LogP)
Reported
ΔLogP ≈ +1.36 (~23-fold higher partition)
Supports permeability-oriented intermediate selection
Computed LogP values; experimental validation recommended
Physicochemical profiling Lipophilicity Lead optimization

Synthetic Utility: 2,4-Dione vs. 2,4-Dichloro Analog (CAS 62484-25-7) in Kinase Inhibitor Synthesis

The 2,4-dione functionality of CAS 62484-10-0 offers a distinct synthetic entry point compared to the 2,4-dichloro analog (CAS 62484-25-7). The 2,4-dichloro-6-methoxy-7-propoxyquinazoline (CAS 62484-25-7, MW 287.14) is a reactive intermediate for nucleophilic aromatic substitution at both the 2- and 4-positions, enabling sequential derivatization to access 4-anilinoquinazolines found in kinase inhibitors such as cediranib . In contrast, the 2,4-dione of CAS 62484-10-0 (MW 250.25) serves as a precursor for N-alkylation or carbonyl activation chemistry, providing orthogonally protected synthetic handles for divergent library synthesis [1]. The 2,4-dione form eliminates the need for chlorine handling and enables different regioselective transformations.

Synthetic reactivity
Class-level
2,4-Dione enables orthogonal derivatization vs. SNAr-based dichloro route
Route-specific procurement; determines accessible derivative space
Patent literature context; synthetic pathway must be validated
Synthetic intermediate Kinase inhibitor Cediranib synthesis

Polar Surface Area Comparison: Impact on Oral Bioavailability Prediction

The topological polar surface area (TPSA) of CAS 62484-10-0 is 84.7 Ų , which falls within the favorable range for oral bioavailability according to Veber's rule (TPSA < 140 Ų). Compared to the 7-propoxy-only analog (7-propoxyquinazoline-2,4(1H,3H)-dione, estimated TPSA ~75 Ų based on structural subtraction), the additional 6-methoxy group increases hydrogen bonding capacity without breaching the TPSA threshold. This TPSA value places the compound in a distinct ADME space compared to larger quinazoline-2,4-diones such as those bearing bulky N3-substituents (which may exceed 100 Ų) [1].

Polar surface area
Class-level
TPSA 84.7 Ų (within Veber oral bioavailability range)
TPSA supports oral bioavailability prediction in lead optimization
Computed value; ADME profiling needed for final candidates
Drug-likeness ADME prediction TPSA

Critical Evidence Gap: Absence of Published Head-to-Head Biological Activity Data

At the time of this evidence compilation, no published peer-reviewed studies were identified that provide direct head-to-head biological activity data (IC50, Ki, MIC, EC50) for CAS 62484-10-0 against a named comparator. The compound appears primarily cited as a synthetic intermediate in patent literature [1] rather than as a biologically characterized entity. This represents a material evidence gap: any claim of differential biological potency, selectivity, or in vivo efficacy relative to analogs cannot be substantiated by publicly available quantitative data. Procurement decisions must therefore be based on the compound's demonstrated physicochemical differentiation and synthetic utility rather than on inferred or assumed biological superiority .

Biological activity data
Data to verify
No published IC50/Ki/MIC data available
Activity-based selection unsupported; in-house profiling required
Compound cited as synthetic intermediate; biological gap acknowledged
Data gap Biological characterization Procurement risk

Best-Fit Application Scenarios for 6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione Based on Verified Evidence


Synthetic Intermediate for 6,7-Disubstituted Quinazoline Kinase Inhibitors

The 6-methoxy-7-propoxy-2,4-dione scaffold of CAS 62484-10-0 provides a key intermediate for constructing 4-anilinoquinazolines and related kinase inhibitor cores. The 2,4-dione can be converted to the corresponding 2,4-dichloro derivative (CAS 62484-25-7) via chlorination with POCl3, or undergo selective N-alkylation for library synthesis, supporting structure-activity relationship (SAR) exploration around the quinazoline scaffold . This makes procurement of the 2,4-dione form strategically important for medicinal chemistry groups building kinase-focused compound collections.

Lead Optimization Campaigns Requiring Defined Lipophilicity and TPSA Parameters

For drug discovery programs where oral bioavailability is a design criterion, CAS 62484-10-0 offers a pre-optimized LogP (1.84) and TPSA (84.7 Ų) that balances membrane permeability with aqueous solubility. The 7-propoxy group provides lipophilicity without introducing a basic amine (contrasting with 7-(aminoalkoxy) analogs), making it particularly suitable for CNS-targeted programs where minimizing basicity is desirable to reduce P-glycoprotein efflux and phospholipidosis risk [1].

Antibacterial SAR Expansion Based on 7-Substituted Quinazoline-2,4-dione Scaffold

Patent literature establishes that 7-substituted quinazoline-2,4-diones possess antibacterial activity . The 7-propoxy substitution on CAS 62484-10-0 represents a defined lipophilic variant within this series. Procurement of this compound enables systematic exploration of alkyl chain length effects at the 7-position against the 7-methoxy, 7-ethoxy, and longer-chain analogs, using the 2,4-dione as a common synthetic precursor for derivatization or direct biological evaluation [1].

Physicochemical Reference Standard for Quinazoline-2,4-dione Analytical Method Development

The well-defined molecular properties of CAS 62484-10-0 (MW 250.25, LogP 1.84, TPSA 84.7) make it a suitable reference compound for developing HPLC, LC-MS, or computational QSPR models for quinazoline-2,4-dione derivatives. Its intermediate lipophilicity and moderate polarity provide a useful calibration point for chromatographic method development and retention time prediction in this chemical space.

Application
Selection Property
Validation Focus
Kinase inhibitor intermediate synthesis
6,7-Disubstituted scaffold with orthogonal 2,4-dione reactivity
Synthetic route efficiency and derivatization scope
Lead optimization (oral bioavailability)
Pre-characterized lipophilicity and TPSA profile
Membrane permeability and ADME prediction model validation
Antibacterial SAR expansion
7-Propoxy substitution variant
Antibacterial activity screening and MIC determination
Analytical reference standard for quinazoline-diones
Well-defined molecular descriptors
Chromatographic method calibration and QSPR model development
Quote Request

Request a Quote for 6-Methoxy-7-propoxyquinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.